REACTION_CXSMILES
|
[CH3:1][C:2]1[C@:8]([OH:17])(/[CH:9]=[CH:10]/[C:11](/[CH3:16])=[CH:12]\[C:13]([OH:15])=[O:14])[C:7]([CH3:19])([CH3:18])[CH2:6][C:4](=[O:5])[CH:3]=1.[CH3:20][N:21]([CH3:23])[CH3:22].CC1C(O)(/C=C/C(/C)=C\C(O)=O)C(C)(C)CC(=O)C=1.C([O-])(=O)/C=C/C=C/C.[K+]>O>[CH3:1][C:2]1[C:8]([OH:17])(/[CH:9]=[CH:10]/[C:11](/[CH3:16])=[CH:12]\[C:13]([OH:15])=[O:14])[C:7]([CH3:19])([CH3:18])[CH2:6][C:4](=[O:5])[CH:3]=1.[CH3:20][NH+:21]([CH3:23])[CH3:22] |f:3.4|
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C
|
Name
|
Tween 20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
potassium sorbate
|
Quantity
|
63 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C\C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
to give a clear solution of pH 6.8
|
Type
|
DISSOLUTION
|
Details
|
it quickly dissolved
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[NH+](C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |